molecular formula C9H9NO2 B12949624 4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one

4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one

Cat. No.: B12949624
M. Wt: 163.17 g/mol
InChI Key: WHECVNUHEYMGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one is a novel chemical entity offered for research and development purposes. This compound features a benzisoxazole scaffold, a structure recognized in medicinal chemistry for its diverse biological activities and presence in pharmacologically active molecules . The integration of a spiro-cyclopropane system adds three-dimensional complexity, which may be of significant interest for exploring new chemical space in drug discovery. This product is intended for use in laboratory research only. Potential applications include serving as a key synthetic intermediate or a building block for the development of new compounds with potential biological activity. Researchers can utilize this spiro-fused structure in various investigative contexts, such as the design and synthesis of novel small molecule libraries. All products are strictly for Research Use Only (RUO) and are not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

spiro[4,6-dihydro-1,2-benzoxazole-7,1'-cyclopropane]-5-one

InChI

InChI=1S/C9H9NO2/c11-7-3-6-5-10-12-8(6)9(4-7)1-2-9/h5H,1-4H2

InChI Key

WHECVNUHEYMGIA-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=O)CC3=C2ON=C3

Origin of Product

United States

Preparation Methods

Reaction Principle

The most established and widely reported method for synthesizing 4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one is the 1,3-dipolar cycloaddition reaction. This involves the in situ generation of nitriloxides from benzaldoximes, which then react with suitable cycloalkenones, such as cyclohexenones or related analogs, to form the spirocyclic isoxazole ring system.

Detailed Synthetic Route

  • Step 1: Generation of Nitriloxides
    Benzaldoximes are treated under oxidative conditions to generate nitriloxides, which serve as 1,3-dipoles.

  • Step 2: Cycloaddition with Cycloalkenones
    The nitriloxides undergo cycloaddition with cycloalkenones (e.g., 2-bromocyclohex-2-enones) to form the spirocyclic isoxazole ring fused to the cyclopropane ring.

  • Step 3: Isolation and Purification
    The product is isolated typically by chromatographic methods and characterized by spectroscopic techniques.

Reaction Conditions and Catalysts

  • The reaction is generally performed under mild to moderate temperatures.
  • Oxidizing agents such as iodosylbenzene or other suitable oxidants are used to generate nitriloxides.
  • Solvents like dichloromethane or acetonitrile are commonly employed.
  • Base additives (e.g., triethylamine) may be used to facilitate the reaction.

Alternative Synthetic Approaches

Cyclization of Benzoisoxazole Derivatives with Cyclopropane Carboxylic Acid

An alternative method involves the cyclization of benzoisoxazole derivatives with cyclopropane carboxylic acid in the presence of dehydrating agents. This approach promotes ring closure to form the spirocyclic system, although it is less commonly reported compared to the 1,3-dipolar cycloaddition.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Reaction Type Conditions Advantages Limitations
1,3-Dipolar Cycloaddition Benzaldoximes, cycloalkenones 1,3-Dipolar cycloaddition Mild to moderate temperature, oxidants (e.g., iodosylbenzene) High regio- and stereoselectivity; well-established Requires generation of reactive nitriloxides
Cyclization with Cyclopropane Carboxylic Acid Benzoisoxazole derivatives, cyclopropane carboxylic acid Cyclization Dehydrating agents, heating Direct ring closure; fewer steps Less explored; may have lower yields

Research Findings and Mechanistic Insights

  • The 1,3-dipolar cycloaddition mechanism involves the concerted formation of the isoxazole ring by the reaction of the nitriloxide dipole with the alkene dipolarophile.
  • Studies have shown that derivatives of this compound exhibit biological activity, particularly as inhibitors of Heat Shock Protein 90 (Hsp90), which is significant in cancer research.
  • Docking studies support the importance of the spirocyclic framework in binding affinity and specificity toward biological targets.

Summary of Key Experimental Parameters

Parameter Typical Value/Condition
Oxidant for nitriloxide generation Iodosylbenzene or similar oxidants
Solvent Dichloromethane, acetonitrile
Temperature Room temperature to 60 °C
Reaction time Several hours (varies by substrate)
Purification Chromatography (silica gel)
Yield Moderate to good (dependent on substrates)

Chemical Reactions Analysis

1,3-Dipolar Cycloaddition

The primary synthetic route involves a 1,3-dipolar cycloaddition between nitriloxides (generated from benzaldoximes) and cyclohexenones or bromocyclohexenones. This reaction forms the isoxazole ring and establishes the spirocyclic framework . Key steps include:

  • Reagents : Benzaldoximes, cyclohexenones, and dehydrating agents (e.g., acetic anhydride).

  • Mechanism : In situ generation of nitriloxides followed by cycloaddition with electron-deficient alkenes.

  • Yield : Moderate to high, depending on reaction conditions.

Cyclization with Cyclopropane Derivatives

Industrial-scale synthesis often employs cyclization of precursors (e.g., benzoisoxazole derivatives) with cyclopropane carboxylic acid under dehydrating conditions. This method leverages continuous flow reactors for efficiency.

Oxidation

The compound undergoes oxidation using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), forming oxidized derivatives with enhanced oxygen functionalities.

  • Reagents : KMnO₄, CrO₃, acetic acid.

  • Products : Oxidized spirocyclic derivatives (e.g., ketones or epoxides).

Reduction

Reduction with hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) hydrogenates the isoxazole ring, yielding partially saturated derivatives.

  • Reagents : H₂, Pd/C, ethanol.

  • Products : Reduced analogs with altered reactivity.

Substitution

Nucleophilic substitution at the isoxazole ring occurs via halogenation using sodium iodide (NaI) in acetone.

  • Reagents : NaI, acetone, heat.

  • Products : Halogenated derivatives (e.g., iodinated isoxazoles).

Anticancer Activity

Derivatives of this compound inhibit Heat Shock Protein 90 (Hsp90) , a critical target in cancer therapy. Docking studies reveal resorcinol-like fragments enhance binding affinity, with IC₅₀ values in the sub-micromolar range .

Neuroprotective Effects

Emerging research indicates potential neuroprotective properties, though detailed mechanisms remain under investigation.

Comparison with Similar Compounds

Compound Activity Reference
3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-oneAntibacterial
(S)-3-(4,6-dichloropyrimidin-2-yl)-5,6-dihydro-4H-spiro[benzo[d]isoxazole-7,1’-cyclohexan]-2’-oneAnticancer
4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-oneHsp90 inhibition

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Recent studies have highlighted the potential of 4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one derivatives as inhibitors of Heat Shock Protein 90 (Hsp90), a critical protein involved in cancer cell proliferation and survival. The synthesis of novel derivatives has shown promising results in inhibiting Hsp90 activity, suggesting that these compounds could serve as lead candidates for anticancer drug development. For instance, specific derivatives containing resorcinol-like fragments demonstrated significant inhibitory effects on Hsp90, which were confirmed through docking calculations that elucidated their binding orientation within the enzyme's active site .

Neuroprotective Effects:
The compound has also been investigated for its neuroprotective properties. Research indicates that certain derivatives may exert protective effects against neurodegenerative diseases by modulating signaling pathways involved in neuronal survival and apoptosis. This aspect of research is still emerging, with ongoing studies aimed at elucidating the mechanisms behind these effects.

Material Science Applications

Organic Electronics:
this compound and its derivatives have been explored for applications in organic electronics due to their unique electronic properties. These compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films with good charge transport characteristics makes them suitable candidates for further research in this area.

Polymer Chemistry:
In polymer science, the compound can be used as a building block for synthesizing functional polymers. Its spirocyclic structure provides unique mechanical properties and thermal stability, which are advantageous for creating high-performance materials used in coatings and composites.

Synthetic Intermediate

This compound serves as an important synthetic intermediate in the preparation of various bioactive molecules. Its versatile reactivity allows chemists to modify the compound to create libraries of derivatives with diverse biological activities. This application is particularly valuable in drug discovery, where the ability to rapidly synthesize and screen multiple analogs can significantly accelerate the development process.

Case Studies

Study ReferenceApplicationFindings
Anticancer ActivityDerivatives showed significant inhibition of Hsp90, indicating potential as anticancer agents.
NeuroprotectionEmerging research suggests protective effects against neurodegenerative conditions; mechanisms under investigation.
Organic ElectronicsDemonstrated potential for use in OLEDs and OPVs due to favorable electronic properties and stability.

Mechanism of Action

The mechanism of action of 4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural Comparison

The target compound’s defining feature is its spiro-cyclopropane-isoxazolone core , which contrasts with related fused or annulated heterocycles. For example:

  • Benzo[b]thiophene-based tricyclic compounds (e.g., pyrole, pyrazole, or isoxazole-annulated derivatives) utilize a sulfur-containing core instead of a cyclopropane ring. These systems often prioritize annulation at the 5,6- or 7-positions of the benzo[b]thiophene scaffold, resulting in distinct electronic and steric profiles compared to spiro systems .
  • Non-spiro cyclopropane-isoxazole hybrids (e.g., linearly fused analogs) lack the constrained geometry of spiro systems, leading to differences in ring strain, stability, and reactivity.

Table 1: Structural Features of Comparable Compounds

Compound Class Core Structure Key Substituents Ring Strain/Geometry
Spiro-cyclopropane-isoxazolone Spiro-fused cyclopropane 4-Methylbenzyl, phenyl groups High strain from cyclopropane
Benzo[b]thiophene annulates Tricyclic benzoheterocycle Variable (e.g., pyrole, pyrazole) Moderate strain from annulation
Linear cyclopropane-isoxazoles Fused (non-spiro) Alkyl/aryl substituents Lower spiro-induced strain
Analytical and Stability Profiles
  • 4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one: Full structural elucidation was achieved via X-ray crystallography, confirming the spiro arrangement and stereochemistry.
  • Comparable compounds: Many rely solely on NMR and HRMS for characterization.

Biological Activity

4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a spirocyclic structure that combines a benzo[d]isoxazole moiety with a cyclopropane ring. Its unique architecture contributes to its biological activity. Recent advancements in synthetic methodologies have enabled the efficient production of this compound through various multicomponent reactions and cycloaddition strategies, enhancing its accessibility for research and development purposes .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8
Pseudomonas aeruginosa64

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies indicate that it effectively inhibits the growth of various fungal pathogens, making it a candidate for further exploration in antifungal drug development .

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular targets involved in microbial growth and survival. Molecular docking studies have indicated favorable binding interactions with key enzymes in bacterial metabolic pathways, which could explain its antimicrobial efficacy .

Case Studies

  • Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial effects of various derivatives of spirocyclic compounds, including this compound. The results highlighted its superior activity against Staphylococcus aureus compared to traditional antibiotics such as ciprofloxacin, suggesting potential for clinical applications in treating resistant infections .
  • In Vivo Studies : Another investigation assessed the in vivo efficacy of this compound in animal models infected with resistant bacterial strains. The results showed significant reductions in bacterial load and improved survival rates in treated groups compared to controls, underscoring its therapeutic potential .

Q & A

Q. Validation steps :

Cross-validate with orthogonal assays (e.g., clonogenic survival vs. apoptosis).

Use isogenic cell pairs (wild-type vs. gene-edited) to isolate resistance mechanisms.

What structural features enhance BET bromodomain inhibitory activity in benzo[d]isoxazole derivatives?

Advanced Question
Structure-activity relationship (SAR) studies highlight:

  • Spiro-cyclopropane motif : Rigidity improves binding to BRD4’s acetyl-lysine pocket (Kd = 0.8 µM vs. 2.1 µM for non-spiro analogs) .
  • Halogen substitution : 5-Bromo or 5-chloro groups increase hydrophobic interactions with Pro82 and Phe83 residues, boosting selectivity .
  • Bivalent inhibitors : Hybridization with 1,2,4-triazine enhances dual BET/HDAC inhibition (IC₅₀ = 50 nM) .

Q. Screening tools :

  • 3D pharmacophore modeling : Prioritizes compounds with optimal steric and electronic complementarity .
  • X-ray crystallography : Validates binding poses in BRD4 (PDB: 4LYI) .

How does cyclopropane fusion influence the bioactivity of benzo[d]isoxazole derivatives?

Advanced Question
The spiro-cyclopropane moiety confers:

  • Conformational restraint : Reduces entropy penalty during target binding, enhancing affinity for voltage-gated sodium channels (e.g., NaV1.1 blockade for anticonvulsant activity) .
  • Metabolic stability : Cyclopropane resists CYP3A4-mediated oxidation, improving plasma half-life (t₁/₂ = 6.2 h vs. 2.1 h for non-cyclopropane analogs) .
  • Solubility trade-offs : LogP increases by 0.5–1.0 units, necessitating formulation with cyclodextrins or PEGylation for in vivo delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.